2-Hydrazinylpyridine-4-carbonitrile
Overview
Description
2-Hydrazinylpyridine-4-carbonitrile is a heterocyclic compound with the chemical formula C6H6N6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylpyridine-4-carbonitrile typically involves the reaction of malononitrile, arylglyoxals, and hydrazine hydrate. This reaction can be carried out at room temperature in a mixture of water and ethanol. The simplicity and efficiency of this synthesis make it an attractive method for producing arylpyridazines, which could have further applications in pharmaceuticals and materials science.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylpyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and hydrazine hydrate are frequently employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, pyridyl-containing azo dyes, and pyridyldiazonium salts .
Scientific Research Applications
2-Hydrazinylpyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of biologically active derivatives of pyridine, hetarylpyridines, and hydrazones.
Biology: The compound is used in the development of anti-inflammatory, antiulcer, and other biologically active products.
Industry: The compound is utilized in the production of herbicides, plant growth regulators, and fungicides.
Mechanism of Action
The mechanism of action of 2-Hydrazinylpyridine-4-carbonitrile involves its interaction with various molecular targets and pathways. Research on hydrazinylpyridine derivatives has revealed their potential as antitumoral agents. These compounds can bind to multiple receptors and inhibit the growth of cancer cells by interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: A similar compound with a hydrazine group attached to the pyridine ring.
4-Hydrazinopyridine: Another derivative with the hydrazine group at a different position on the pyridine ring.
2-Hydrazinoisonicotinonitrile: A compound with a similar structure but different functional groups.
Uniqueness
2-Hydrazinylpyridine-4-carbonitrile is unique due to its specific positioning of the hydrazine and nitrile groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMKCHJLLVOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602708 | |
Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-68-6 | |
Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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